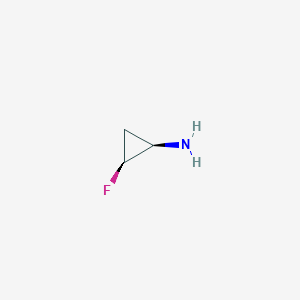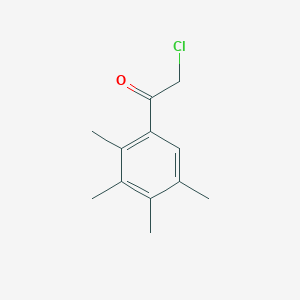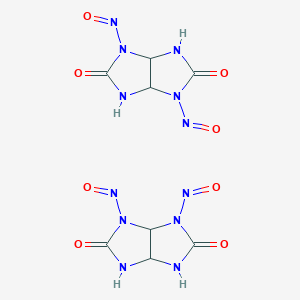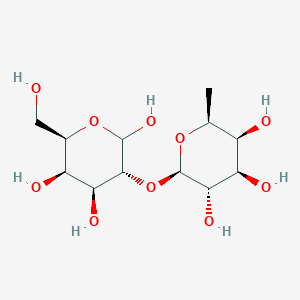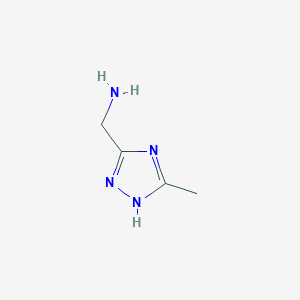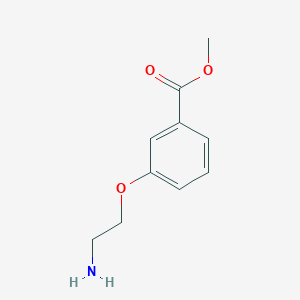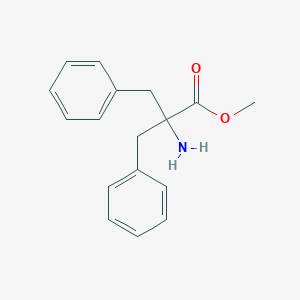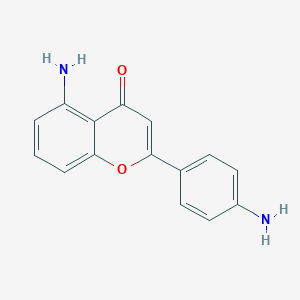![molecular formula C9H18N2O2 B137553 ACETAMIDE,N-[4-(HYDROXYMETHYL)-1-METHYL-PIPERIDIN-4-YL]- CAS No. 141652-71-3](/img/structure/B137553.png)
ACETAMIDE,N-[4-(HYDROXYMETHYL)-1-METHYL-PIPERIDIN-4-YL]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,N-[4-(HYDROXYMETHYL)-1-METHYL-PIPERIDIN-4-YL]- is a chemical compound with the molecular formula C8H16N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-[4-(HYDROXYMETHYL)-1-METHYL-PIPERIDIN-4-YL]- typically involves the reaction of 4-hydroxymethyl-1-methylpiperidine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Hydroxymethyl-1-methylpiperidine+Acetic Anhydride→ACETAMIDE,N-[4-(HYDROXYMETHYL)-1-METHYL-PIPERIDIN-4-YL]-+Acetic Acid
Industrial Production Methods
Industrial production methods for ACETAMIDE,N-[4-(HYDROXYMETHYL)-1-METHYL-PIPERIDIN-4-YL]- involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,N-[4-(HYDROXYMETHYL)-1-METHYL-PIPERIDIN-4-YL]- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The acetamido group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: Formation of 4-acetamido-4-carboxy-1-methylpiperidine.
Reduction: Formation of 4-amino-4-hydroxymethyl-1-methylpiperidine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
ACETAMIDE,N-[4-(HYDROXYMETHYL)-1-METHYL-PIPERIDIN-4-YL]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ACETAMIDE,N-[4-(HYDROXYMETHYL)-1-METHYL-PIPERIDIN-4-YL]- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxymethyl-1-methylpiperidine: Lacks the acetamido group, making it less versatile in certain reactions.
4-Acetamido-1-methylpiperidine:
4-Acetamido-4-hydroxymethylpiperidine: Lacks the methyl group, which can influence its chemical properties and interactions.
Uniqueness
ACETAMIDE,N-[4-(HYDROXYMETHYL)-1-METHYL-PIPERIDIN-4-YL]- is unique due to the presence of both the acetamido and hydroxymethyl groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This makes it a valuable intermediate in chemical synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
141652-71-3 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]acetamide |
InChI |
InChI=1S/C9H18N2O2/c1-8(13)10-9(7-12)3-5-11(2)6-4-9/h12H,3-7H2,1-2H3,(H,10,13) |
InChI Key |
JHGJZJGWJBZWHD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1(CCN(CC1)C)CO |
Canonical SMILES |
CC(=O)NC1(CCN(CC1)C)CO |
Synonyms |
Acetamide, N-[4-(hydroxymethyl)-1-methyl-4-piperidinyl]- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B137472.png)
